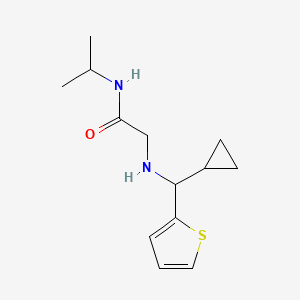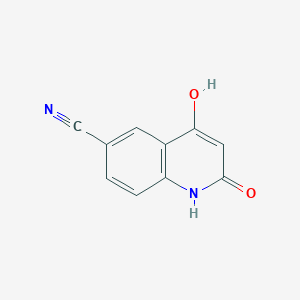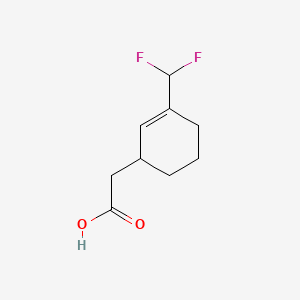![molecular formula C33H27OP B14910829 (2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)
(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that features a biphenyl backbone with a methoxyphenyl vinyl group and a diphenylphosphane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Suzuki–Miyaura Coupling: This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to isolate the desired product.
化学反应分析
Types of Reactions
(2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while reduction would produce ethyl-substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is used as a ligand in various catalytic processes. Its unique structure allows it to coordinate with transition metals, facilitating reactions such as cross-coupling and hydrogenation .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s ability to form stable complexes with metals could be explored for potential therapeutic uses, such as in drug delivery systems or as imaging agents.
Industry
In industry, this compound could be used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
作用机制
The mechanism by which (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
相似化合物的比较
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: This compound is also a biphenyl derivative with diphenylphosphane groups, used as a ligand in catalytic processes.
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Another biphenyl derivative with methoxyphenyl vinyl groups, used in the development of OLEDs.
Uniqueness
What sets (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane apart is its combination of a methoxyphenyl vinyl group and a diphenylphosphane moiety, which provides unique electronic and steric properties. These properties make it particularly effective as a ligand in various catalytic processes, offering advantages in terms of reaction efficiency and selectivity.
属性
分子式 |
C33H27OP |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
[2-[2-[1-(4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H27OP/c1-25(26-21-23-27(34-2)24-22-26)30-17-9-10-18-31(30)32-19-11-12-20-33(32)35(28-13-5-3-6-14-28)29-15-7-4-8-16-29/h3-24H,1H2,2H3 |
InChI 键 |
NQUUKJBTVVEOQU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)



![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)









